molecular formula C21H17F3N4O B2592403 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-91-2

1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2592403
CAS No.: 895002-91-2
M. Wt: 398.389
InChI Key: ATDMIYAJFJKJMC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with 2,4-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. The trifluoromethyl group, in particular, is known for its significant impact on the compound’s chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction where the 2,4-dimethylphenyl group is introduced to the core structure.

    Addition of the 3-(trifluoromethyl)phenyl group: This is typically done through a Friedel-Crafts alkylation or similar reaction, where the trifluoromethyl group is added to the phenyl ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article focuses on the synthesis, pharmacological evaluations, and biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N5OC_{18}H_{16}F_3N_5O, with a molecular weight of 373.35 g/mol. The presence of trifluoromethyl and dimethylphenyl groups contributes to its unique chemical properties and potential biological activities.

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For example, compounds similar to the one in focus have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In particular, OSU-03012 , a derivative of celecoxib with a similar structure, inhibited proliferation in thyroid cancer cells by reducing AKT phosphorylation through PDK1 inhibition .

CompoundCell LineIC50 (µM)Mechanism of Action
OSU-03012Thyroid Cancer10.5Inhibition of AKT and PAK phosphorylation
1-(2,4-Dimethyl...)Various Cancer LinesTBDTBD

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine derivatives are also recognized for their anti-inflammatory properties. A related study indicated that certain pyrazole compounds exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
1-(2,4-Dimethyl...)TBDTBDTBD
Celecoxib22703.18

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. The inhibition of kinases such as PAK and PDK1 plays a crucial role in mediating its anticancer effects. Additionally, the anti-inflammatory action is linked to its ability to inhibit COX enzymes effectively.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Thyroid Cancer Study : A study involving three human thyroid cancer cell lines revealed that treatment with OSU-03012 led to significant reductions in cell viability and motility through the inhibition of PAK activity .
  • Inflammation Model : In vivo studies demonstrated that certain derivatives showed substantial reduction in edema in animal models when compared to standard anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O/c1-13-6-7-18(14(2)8-13)28-19-17(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDMIYAJFJKJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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